IACS-010759 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IACS-010759 HCl, also known as IACS-10759, is a potent and selective Oxidative Phosphorylation Inhibitor . It has potential antineoplastic activity and robustly inhibits proliferation and induces apoptosis in models of brain cancer and acute myeloid leukemia (AML) reliant on OXPHOS .
Molecular Structure Analysis
The molecular formula of IACS-010759 HCl is C25H25F3N6O4S, and its molecular weight is 562.57 .Chemical Reactions Analysis
IACS-010759 HCl effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I . It also inhibits mitochondrial respiratory complex I through a unique mechanism .Physical And Chemical Properties Analysis
IACS-010759 HCl is a solid compound that is soluble in DMSO to 75 mM . It has a CAS Number of 1570496-34-2 .科学的研究の応用
Antitumor Activity in Brain Cancer and Acute Myeloid Leukemia (AML)
IACS-010759 HCl showed robust inhibition of proliferation and induced apoptosis in brain cancer and AML models reliant on oxidative phosphorylation (OXPHOS). It inhibited tumor growth effectively in vivo at well-tolerated doses (Molina et al., 2018).
Combination with Venetoclax for Enhanced Effectiveness
When combined with venetoclax, a BH3 mimetic, IACS-010759 HCl showed synergistic antileukemic activity against OXPHOS-reliant AML cell lines and primary patient samples. This combination was more effective in reducing tumor burden and extending survival in AML cell line derived xenograft mouse models (Liu et al., 2020).
Unique Mechanism of Action
The mechanism of action of IACS-010759 HCl on complex I differs from other known quinone-site inhibitors, making it a unique and potent inhibitor for glycolysis-deficient hypoxic tumor cells. This distinct mechanism contributes to its effectiveness in targeting mitochondrial respiratory complex I (Tsuji et al., 2020).
Phase I Clinical Trials
IACS-010759 HCl has advanced to phase I clinical trials for treating relapsed, refractory AML and solid tumors. Initial trials have shown promising outcomes, encouraging further development of this inhibitor for cancer treatment (Molina et al., 2017).
Effectiveness in MYC-Driven B-Cell Lymphoma
Research suggests that targeting mitochondrial complex I with IACS-010759, in combination with ascorbate (vitamin C), can enhance the therapeutic action against MYC-driven B-cell lymphoma. This combination induces oxidative stress and disrupts redox homeostasis, improving the outcome of high-grade lymphomas and other MYC-driven cancers (Donati et al., 2022).
Safety And Hazards
将来の方向性
IACS-010759 HCl is currently in clinical development to target OXPHOS dependent tumors . It has shown significant efficacy in multiple tumor indications both in vitro and in vivo . Future research may focus on its potential use in treating other types of cancers that are highly dependent on OXPHOS .
特性
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S.ClH/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36;/h3-9,14,21H,10-13,15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCFOVOISLXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IACS-10759 Hydrochloride | |
CAS RN |
1807523-99-4 |
Source
|
Record name | IACS-010759 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807523994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IACS-010759 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ543NW1NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。